5-(2-(Methoxycarbonyl)phenyl)nicotinic acid
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Overview
Description
5-(2-(Methoxycarbonyl)phenyl)nicotinic acid: is an organic compound with the molecular formula C14H11NO4 . It is a derivative of nicotinic acid, featuring a methoxycarbonyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(Methoxycarbonyl)phenyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzoic acid and methyl nicotinate.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between 2-bromobenzoic acid and methyl nicotinate in the presence of a palladium catalyst and a base.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is a well-established method in organic synthesis and can be scaled up for industrial production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-(2-(Methoxycarbonyl)phenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Biology:
Biomolecular Interactions: It can be employed in studies of biomolecular interactions, particularly in understanding the binding mechanisms of nicotinic acid derivatives with biological targets.
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 5-(2-(Methoxycarbonyl)phenyl)nicotinic acid is not well-documented. based on its structural similarity to nicotinic acid, it is likely to interact with similar molecular targets. Nicotinic acid is known to affect lipid metabolism by inhibiting diacylglycerol acyltransferase-2 (DGAT2) in the liver, leading to reduced triglyceride synthesis and increased high-density lipoprotein (HDL) levels . The compound may exert its effects through similar pathways, influencing lipid metabolism and other biological processes.
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, known for its lipid-lowering effects and use in treating cardiovascular diseases.
Methyl Nicotinate: A methyl ester of nicotinic acid used in topical preparations for muscle and joint pain.
2-Methoxy-5-(methoxycarbonyl)phenylboronic acid: A related compound with similar structural features, used in various chemical applications.
Uniqueness: 5-(2-(Methoxycarbonyl)phenyl)nicotinic acid is unique due to the presence of both a methoxycarbonyl group and a nicotinic acid moiety.
Properties
Molecular Formula |
C14H11NO4 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
5-(2-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11NO4/c1-19-14(18)12-5-3-2-4-11(12)9-6-10(13(16)17)8-15-7-9/h2-8H,1H3,(H,16,17) |
InChI Key |
PWQZWQQVACIMHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
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